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Compound of Interest

Compound Name: 4-Fluorotoluene-α-d1

CAS No.: 131088-90-9

Cat. No.: B1148032

Get Quote

Executive Summary
4-Fluorotoluene-α-d1 (1-Fluoro-4-(methyl-d1)benzene) is a specialized isotopologue of 4-

fluorotoluene wherein a single hydrogen atom at the benzylic position is substituted with

deuterium (

H). Unlike the more common trideuterated variant (

-d3), the mono-deuterated form is a precision tool used primarily to probe Kinetic Isotope
Effects (KIE) in metabolic pathways, specifically cytochrome P450-mediated benzylic
hydroxylation.

This guide details the physicochemical identification, synthesis logic, validation protocols, and

application of 4-Fluorotoluene-α-d1 in mechanistic drug metabolism and pharmacokinetics

(DMPK) studies.

Part 1: Chemical Identity & Specifications[1]
The precise identification of isotopologues requires distinguishing between the parent

compound, the fully deuterated methyl analog (d3), and the specific mono-deuterated (d1)
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isomer.

Nomenclature and Registry
Parameter Specification

Chemical Name 4-Fluorotoluene-α-d1

IUPAC Name
1-Fluoro-4-(methyl-

)benzene

CAS Number (Specific) 131088-90-9 (Commercial/Registry assignment)

CAS Number (Parent) 352-32-9 (Unlabeled 4-Fluorotoluene)

CAS Number (d3-Analog) 4202-91-9 (4-Fluorotoluene-α,α,α-d3)

Molecular Formula

C

H

DF

Molecular Weight 111.14 g/mol (vs. 110.13 g/mol for unlabeled)

SMILES [2H]C([H])(C1=CC=C(F)C=C1)

Physicochemical Properties[2][3][4][5][6]
Appearance: Clear, colorless liquid.[1]

Boiling Point: ~116 °C (Similar to parent; isotopic effect on BP is negligible).

Isotopic Purity: Typically

98 atom % D.

Solubility: Immiscible with water; soluble in organic solvents (DCM, Chloroform, Methanol).

Part 2: Synthesis & Production Strategy
Critical Design Choice: The Grignard Quench Route
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To achieve mono-deuteration (

-d1) rather than tri-deuteration (

-d3), one cannot simply exchange protons in basic media (which leads to scrambling/poly-
deuteration). The most robust protocol involves the formation of a benzylic organometallic
intermediate followed by a stoichiometric quench with Deuterium Oxide (D

O).

Reaction Pathway[2][3]
Precursor: 4-Fluorobenzyl bromide (or chloride).

Activation: Formation of the Grignard reagent using Magnesium turnings in anhydrous ether.

Labeling: Electrophilic trapping of the carbanion with D

O.

Experimental Protocol
Note: All glassware must be flame-dried under Argon.

Step 1: Grignard Formation

Charge a 3-neck flask with Mg turnings (1.1 eq) and a crystal of iodine.

Add anhydrous Diethyl Ether (Et

O).

Add 4-Fluorobenzyl bromide (1.0 eq) dropwise. Initiate reflux to sustain Grignard formation.

Stir for 1 hour until Mg is consumed. Result: 4-Fluorobenzylmagnesium bromide.

Step 2: Deuterium Quench

Cool the Grignard solution to 0 °C.

Add D
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O (1.5 eq) dropwise. Caution: Exothermic reaction.

Mechanism:[2][4][5][6]

Allow to warm to room temperature.

Step 3: Workup

Quench excess Mg salts with dilute HCl.

Extract with Et

O (

).[7]

Dry organic layer over MgSO

and concentrate.[7]

Purification: Distillation is required to remove any homo-coupled byproducts (bibenzyls).

Synthesis Workflow Diagram
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Figure 1: Selective synthesis of mono-deuterated 4-fluorotoluene via Grignard intermediate.

Part 3: Analytical Characterization & Validation
Validating the position and number of deuterium atoms is critical. Mass Spectrometry (MS)

confirms the mass, but Nuclear Magnetic Resonance (NMR) is the only method to confirm the

-d1 regiospecificity.

Proton NMR ( H-NMR)
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The benzylic region is the diagnostic key.

Unlabeled 4-Fluorotoluene: The methyl group appears as a singlet (or doublet due to long-

range F-coupling) integrating to 3H at

ppm.

4-Fluorotoluene-α-d1:

Integration: The signal integrates to 2H (indicating loss of 1 proton).

Splitting: The signal appears as a 1:1:1 triplet (broadened) due to geminal coupling with

the Deuterium nucleus (Spin

).

Note: The

coupling constant is typically small (1–2 Hz), often resulting in a broadened "hump" rather
than a sharp triplet on lower-field instruments.

Carbon NMR ( C-NMR)
Isotope Shift: The benzylic carbon signal will shift slightly upfield (isotope shift).

Splitting: The benzylic carbon will appear as a 1:1:1 triplet due to C-D coupling (

Hz).

Mass Spectrometry (GC-MS)
Parent Ion: Shift from

110 (M) to

111 (M+1).

Fragmentation: The tropylium ion formation (typically

91 for toluene) will shift to
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92 (containing the deuterium) or remain 91 if H/D scrambling occurs prior to fragmentation,
though usually, the M+1 peak is the definitive confirmation of incorporation.

Part 4: Applications in Drug Development (DMPK)
The primary utility of 4-Fluorotoluene-α-d1 is in the study of Metabolic Stability and Reaction

Mechanisms involving Cytochrome P450 enzymes.

The Deuterium Kinetic Isotope Effect (KIE)
Metabolic clearance of toluene derivatives often proceeds via benzylic hydroxylation (oxidation

of the methyl group to an alcohol). This step involves Hydrogen Atom Transfer (HAT) by the

high-valent Iron-Oxo species (Compound I) of the P450 heme.

Because the C-D bond is stronger than the C-H bond (due to lower zero-point energy),

breaking the C-D bond requires more energy.

Primary KIE (

): If C-H bond breakage is the rate-determining step (RDS), substituting H with D will
significantly reduce the reaction rate (typically

).

Metabolic Switching: If the benzylic position is deuterated, the P450 enzyme may "switch" to

attacking the aromatic ring or another site, altering the metabolite profile.

Experimental Workflow: Intrinsic Clearance ( )
Researchers incubate 4-Fluorotoluene (substrate) and 4-Fluorotoluene-α-d1 (isotopologue)

separately with liver microsomes.

Substrate: 4-Fluorotoluene vs. 4-Fluorotoluene-α-d1.

System: Human Liver Microsomes (HLM) + NADPH.

Measurement: Monitor disappearance of substrate over time via LC-MS/MS.

Calculation:
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If

, the benzylic hydroxylation is the rate-limiting step. This informs medicinal chemists that
fluorination or deuteration at this site could improve the drug's half-life.

Mechanism Diagram: P450 Oxidation
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Figure 2: P450-mediated benzylic hydroxylation mechanism highlighting the rate-limiting C-D

bond cleavage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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